Methyl 6-aminoquinoline-4-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 6-aminoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-6H,12H2,1H3 |
InChI Key |
ALGCBFKUODRNDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=NC=C1)N |
Origin of Product |
United States |
Significance of Quinolone Scaffolds in Medicinal Chemistry and Materials Science
The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in chemical research. nih.govbohrium.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and functional materials. researchgate.netorientjchem.org
In medicinal chemistry, the quinoline nucleus is a cornerstone in drug discovery and development. orientjchem.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the creation of potent therapeutic agents. nih.govbohrium.com The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its biological effects, targeting a variety of diseases. nih.govorientjchem.org
Table 1: Documented Biological Activities of Quinoline Derivatives
| Biological Activity | Description |
|---|---|
| Antimalarial | Quinoline-based drugs like chloroquine (B1663885) have been central to malaria treatment for decades. nih.gov |
| Anticancer | Derivatives have been shown to inhibit cancer cell proliferation, angiogenesis, and induce apoptosis. nih.govorientjchem.org |
| Antibacterial | The scaffold is integral to quinolone and fluoroquinolone antibiotics that inhibit bacterial DNA gyrase. mdpi.com |
| Antiviral | Certain quinoline compounds have been investigated for their ability to inhibit viral replication. nih.gov |
| Anti-inflammatory | The structure is used to develop agents that can modulate inflammatory pathways. nih.govbohrium.com |
| Anti-Alzheimer | Some derivatives, such as tacrine, have been studied for their potential in treating neurodegenerative diseases. nih.gov |
Beyond medicine, the quinoline scaffold is increasingly utilized in materials science. researchgate.net The aromatic and electron-rich nature of the ring system imparts unique photophysical and electronic properties to its derivatives. bohrium.comresearchgate.net This has led to their application in the design of advanced materials. researchgate.net Researchers have explored quinoline-based compounds for creating conjugated polymers for optoelectronics, metal-organic frameworks (MOFs) for gas storage, and specialized dyes for organic light-emitting diodes (OLEDs). researchgate.net
Strategic Position of Methyl 6 Aminoquinoline 4 Carboxylate As a Synthetic Intermediate
Methyl 6-aminoquinoline-4-carboxylate serves as a highly strategic intermediate in organic synthesis due to its bifunctional nature. The molecule possesses two key reactive sites: the amino group (-NH₂) at the 6-position and the methyl ester group (-COOCH₃) at the 4-position. These functional groups allow for sequential or selective modifications, enabling the construction of a diverse library of more complex quinoline (B57606) derivatives.
The amino group is a versatile handle for a variety of chemical transformations. It can undergo reactions such as acylation, alkylation, sulfonation, and diazotization, allowing for the introduction of a wide range of substituents. This is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter parts of a molecule to enhance its biological activity or physical properties. For instance, the synthesis of potent quinoline-4-carboxamide antimalarials often involves the modification of substituents on the quinoline core. acs.orgresearchgate.net
Simultaneously, the methyl carboxylate group at the 4-position provides another avenue for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for forming amides via coupling reactions with various amines. acs.orgresearchgate.net The synthesis of numerous biologically active compounds, including kinase inhibitors and antimalarial agents, relies on the formation of an amide bond at this position. chem-iso.com The ester can also be reduced to an alcohol or converted to other functional groups, further expanding its synthetic utility.
The preparation of the quinoline core itself can be achieved through established synthetic routes like the Pfitzinger or Doebner-von Miller reactions, which can be adapted to place the required functional groups at the desired positions. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing carboxylate group influences the reactivity of the quinoline ring, guiding further electrophilic or nucleophilic substitution reactions.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Position | Potential Reactions | Resulting Structure |
|---|---|---|---|
| Amino (-NH₂) | C-6 | Acylation, Alkylation, Sulfonylation, Diazotization | Amides, Secondary/Tertiary Amines, Sulfonamides, Azo compounds |
| Methyl Carboxylate (-COOCH₃) | C-4 | Hydrolysis, Amidation, Reduction | Carboxylic Acid, Amides, Primary Alcohol |
Overview of Research Trajectories for Methyl 6 Aminoquinoline 4 Carboxylate and Its Derivatives
Established Synthetic Pathways and Precursors
Traditional methods for synthesizing the quinoline ring system form the foundation for producing this compound. These pathways typically involve the cyclization of aniline-based precursors.
The construction of the quinoline skeleton is often accomplished through classic condensation reactions, each utilizing different starting materials to achieve the bicyclic heteroaromatic structure.
Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org For the synthesis of a 6-aminoquinoline (B144246) derivative, a potential precursor would be 2,5-diaminobenzaldehyde or a related ketone, which would react with an appropriate three-carbon carbonyl compound like methyl pyruvate (B1213749) to form the desired quinoline ring with the carboxylate group at the C4 position. The reaction is typically catalyzed by acids or bases. wikipedia.orgorganicreactions.org The general mechanism can proceed through an initial aldol (B89426) condensation followed by cyclization and dehydration, or via the formation of a Schiff base intermediate which then undergoes cyclization. wikipedia.org
Pfitzinger Reaction : A variation of the Friedländer synthesis, the Pfitzinger reaction, utilizes isatin (B1672199) or its derivatives and a carbonyl compound to produce quinoline-4-carboxylic acids. organicreactions.orgnih.gov To synthesize the target molecule's core structure, a 5-amino-isatin could be reacted with a compound like methyl pyruvate under basic conditions. This method is particularly powerful for generating the quinoline-4-carboxylic acid scaffold directly. researchgate.net
Combes Quinoline Synthesis : This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org For the target compound, a 1,3-phenylenediamine could be reacted with a β-ketoester. The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed ring closure and dehydration. wikipedia.org
Doebner-von Miller Reaction : This reaction synthesizes quinolines from an aromatic amine, an α,β-unsaturated carbonyl compound, and an acid catalyst. nih.govacs.org A variation, the Doebner reaction, uses an aromatic amine, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.govresearchgate.net Using a substituted aniline like 1,4-phenylenediamine could provide the 6-amino functionality.
The choice of precursor is critical and depends on the chosen synthetic route. The following table summarizes potential precursors for these established condensation reactions.
| Synthetic Route | Aniline-based Precursor | Carbonyl-based Precursor | Resulting Intermediate/Product |
| Friedländer | 2,5-Diaminobenzaldehyde | Methyl Pyruvate | This compound |
| Pfitzinger | 5-Amino-isatin | Methyl Pyruvate | 6-Aminoquinoline-4-carboxylic acid |
| Combes | 1,3-Phenylenediamine | A suitable β-ketoester | A 6-aminoquinoline derivative |
| Doebner | 1,4-Phenylenediamine | Benzaldehyde, Pyruvic Acid | 6-Amino-2-phenylquinoline-4-carboxylic acid |
The introduction of the methyl ester and the amino group can be achieved either by using precursors already containing these groups or by functionalizing the quinoline ring after its formation.
Esterification : If the synthesis yields 6-aminoquinoline-4-carboxylic acid, a subsequent esterification step is required. Standard methods include:
Fischer-Speier Esterification : Reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net
TMSCl-mediated Esterification : An improved method for the direct synthesis of quinoline-4-carboxylic esters from isatins and N,N-dimethylenaminones uses trimethylsilyl (B98337) chloride (TMSCl) in alcohol, allowing for a one-step cyclization and esterification process under mild conditions. thieme-connect.com
Acylimidazole Reagents : These can be used to esterify carboxylic acids effectively, preventing issues like back-exchange when using isotopically labeled compounds. nih.gov
Amination : The amino group at the C6 position is often introduced by reduction of a nitro group.
Nitro Group Reduction : A common strategy involves the synthesis of a 6-nitroquinoline (B147349) derivative, which is then reduced to the 6-aminoquinoline. nih.gov The nitration of the quinoline ring typically occurs on the benzene (B151609) portion. The subsequent reduction of the nitro group can be carried out using various reagents, with stannous chloride (SnCl₂) in hydrochloric acid being a mild and effective method. nih.gov This approach is tolerant of many other functional groups on the quinoline ring. nih.gov
Direct Amination : While less common for the 6-position, direct amination methods exist for quinoline systems, often proceeding via N-oxide intermediates. organic-chemistry.org However, these methods typically favor the 2- or 4-positions. organic-chemistry.org
A plausible and widely used pathway involves synthesizing methyl 6-nitroquinoline-4-carboxylate first, followed by the reduction of the nitro group to afford the final product, this compound.
Novel Approaches and Enhanced Synthetic Efficiencies
Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for preparing quinoline derivatives.
A wide range of catalysts have been employed to improve the efficiency and conditions of classical quinoline syntheses.
Metal Catalysis : Various metal catalysts, including those based on iron(III), rsc.org copper(II), acs.org rhodium, mdpi.com ruthenium, mdpi.com and palladium, nih.gov have been utilized to catalyze the cascade reactions leading to quinoline formation. These catalysts often allow for milder reaction conditions, higher yields, and broader substrate scope. For instance, copper(II) triflate has been used to catalyze a three-component coupling of anilines, aldehydes, and alkynes without the need for a solvent or inert atmosphere. acs.org Iron(III) chloride provides a simple, one-pot, three-component domino strategy using anilines, aldehydes, and nitroalkanes. rsc.org
Nanocatalysts : The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. acs.org These catalysts often facilitate reactions through established mechanisms like Knoevenagel condensation and Michael addition followed by cyclization. acs.org
Organocatalysis : Non-metal catalysts, such as p-toluenesulfonic acid, researchgate.net have been used effectively in green synthetic approaches, often under microwave irradiation, to promote condensation and cyclization. nih.gov
The following table highlights some modern catalytic approaches.
| Catalyst Type | Example | Reaction Type | Advantages |
| Metal Catalyst | Iron(III) Chloride | Three-component domino reaction | Inexpensive, aerobic conditions, high yields. rsc.org |
| Metal Catalyst | Copper(II) Triflate | Three-component coupling | Solvent-free, no inert atmosphere needed. acs.org |
| Nanocatalyst | Various | One-pot quinoline synthesis | Recyclable, high efficiency. acs.org |
| Organocatalyst | p-Toluenesulfonic acid | Doebner reaction | Green catalyst, can be used with microwave irradiation. nih.gov |
In line with the principles of sustainable chemistry, several "green" methodologies have been applied to the synthesis of quinolines. acs.org These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netnih.gov
Microwave-Assisted Synthesis (MAS) : The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netijpsjournal.com This technique has been successfully applied to various quinoline syntheses, including the Doebner reaction. researchgate.net
Solvent-Free Reactions : Performing reactions without a solvent (neat conditions) reduces waste and simplifies purification. acs.org Catalysts like molecular iodine on silica (B1680970) have been used for the solvent-free synthesis of substituted quinolines. acs.org
Use of Greener Solvents : When a solvent is necessary, the use of environmentally benign options like water or ethanol (B145695) is preferred. researchgate.netijpsjournal.com Water has been used as a solvent for the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids. acs.org
Ultrasound Irradiation : Sonication is another energy-efficient technique that can promote reactions, offering advantages such as shorter reaction times and easier product isolation. nih.gov
These green approaches are not only environmentally responsible but often lead to more efficient and economically viable synthetic processes. nih.gov
Purification and Isolation Techniques in Preparative Synthesis
The final stage in the synthesis of this compound is its purification and isolation to achieve the desired level of purity. The specific techniques employed depend on the physical properties of the compound and the nature of any impurities present.
Filtration : The crude product, if it precipitates from the reaction mixture upon cooling or addition of an anti-solvent, can be initially isolated by simple filtration. ajchem-a.com
Recrystallization : This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, N,N-dimethylformamide (DMF), acetonitrile) and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. ajchem-a.comgoogle.com
Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system (a mixture of polar and non-polar solvents) is used to separate the target compound from byproducts and unreacted starting materials based on differences in polarity.
Washing : The isolated solid may be washed with appropriate solvents to remove residual reagents or soluble impurities. For example, after a reaction, the product might be washed with water to remove inorganic salts, followed by a non-polar solvent to remove non-polar impurities. mdpi.com
The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Advanced Chromatographic Methods for Product Isolation
Chromatography is a cornerstone for the purification of quinoline derivatives. Methods range from standard column chromatography for bulk purification to high-performance liquid chromatography (HPLC) for achieving analytical-grade purity.
Column Chromatography: For the routine purification of quinoline carboxylates, silica gel column chromatography is frequently employed. A solvent system is chosen based on the polarity of the target compound and its impurities. A common approach involves using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity to elute the compounds from the silica gel. For compounds analogous to this compound, various solvent systems have proven effective. For instance, crude reaction mixtures containing similar products are often subjected to column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) to isolate the desired ester. acs.org In other cases, eluents such as chloroform (B151607) or mixtures like chloroform/methanol have been used successfully for the purification of related amino-quinoline structures. nih.gov
The selection of the mobile phase is critical and is typically optimized using thin-layer chromatography (TLC) to achieve the best separation.
Table 1: Exemplary Column Chromatography Systems for Quinoline Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Class |
|---|---|---|
| Silica Gel | Hexane/Ethyl Acetate (Gradient) | General quinoline amides and esters acs.org |
| Silica Gel | Chloroform (CHCl₃) | N-(quinolin-8-yl) amides nih.gov |
High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical purposes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. This technique is particularly useful for separating the target compound from closely related structural isomers or byproducts. nih.gov
In a typical RP-HPLC setup for aminoquinoline derivatives, a C18 column is used as the stationary phase. nih.govnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.com HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or purify larger batches of the compound. sielc.com
Table 2: Typical HPLC Conditions for Analysis of Aminoquinolines
| Parameter | Description |
|---|---|
| Stationary Phase | Reverse-Phase C18 Column nih.gov |
| Mobile Phase | Acetonitrile / Water mixture nih.govsielc.com |
| Additives | Phosphoric acid or Formic Acid sielc.com |
| Detection | UV (e.g., at 240 nm) nih.gov |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for the final purification of solid compounds, relying on the principle that the solubility of a compound in a solvent increases with temperature. rsc.org A successful recrystallization yields a product with high purity by excluding impurities in the mother liquor.
Solvent Selection: The key to a successful recrystallization is the choice of an appropriate solvent or solvent system. rsc.org The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. For quinoline derivatives, a range of solvents has been utilized. In the synthesis of a related compound, Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, the product was recrystallized from a mixture of dimethylformamide (DMF) and methanol. mdpi.com Another protocol for a similar compound involved recrystallization from a mixture of DMF and water. mdpi.com For other substituted quinoline carboxylates, solvents like chloroform have been used to obtain crystals suitable for analysis. nih.gov
The process of solvent selection often involves testing the solubility of the crude product in a variety of small-scale solvents to identify the optimal conditions. Common solvents explored for compounds with amine and ester functionalities include ethanol, acetone, ethyl acetate, and mixtures involving hexane. rochester.edu
General Recrystallization Protocol:
The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture.
If insoluble impurities are present, the hot solution is filtered to remove them.
The clear solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. rsc.org
The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum.
Table 3: Common Solvents for Recrystallization of Quinoline Derivatives
| Solvent / Solvent System | Application Note |
|---|---|
| Dimethylformamide (DMF) / Methanol | Used for recrystallizing methyl quinoline-3-carboxylate derivatives. mdpi.com |
| Dimethylformamide (DMF) / Water | Effective for purifying quinoline-3-carboxylic acids. mdpi.com |
| Chloroform | Used to obtain single crystals of a substituted methyl quinoline-3-carboxylate. nih.gov |
| Ethanol | A general-purpose solvent often effective for compounds with minor impurities. rochester.edu |
Functional Group Transformations at the Amine Moiety
The nucleophilic 6-amino group readily participates in acylation and sulfonylation reactions when treated with appropriate electrophilic reagents. These transformations are fundamental for converting the amine into amide and sulfonamide linkages, respectively.
Acylation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct. This reaction yields N-(4-(methoxycarbonyl)quinolin-6-yl)amides.
Sulfonylation involves the reaction of the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This process forms stable sulfonamide derivatives, which are significant structural motifs in medicinal chemistry. Direct C-H sulfonylation methods on N-heteroaromatics have also been developed, though N-sulfonylation of the amino group remains a more direct approach for this specific transformation. semanticscholar.orgchemrxiv.org
| Reagent Class | Specific Reagent | Resulting Functional Group | Product Name Example |
| Acyl Chloride | Acetyl chloride | Amide | Methyl 6-acetamidoquinoline-4-carboxylate |
| Acid Anhydride (B1165640) | Acetic anhydride | Amide | Methyl 6-acetamidoquinoline-4-carboxylate |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide | Methyl 6-(4-methylphenylsulfonamido)quinoline-4-carboxylate |
| Sulfonyl Chloride | Methanesulfonyl chloride | Sulfonamide | Methyl 6-(methylsulfonamido)quinoline-4-carboxylate |
Introducing alkyl groups to the amine moiety can be accomplished via direct alkylation or, more controllably, through reductive amination.
Alkylation of the 6-amino group with alkyl halides can lead to a mixture of mono- and di-alkylated products. Achieving selective mono-alkylation often requires careful control of reaction conditions. acs.orgacs.org
Reductive amination provides a more selective method for producing secondary or tertiary amines. wikipedia.orgorganic-chemistry.org This two-step, one-pot process first involves the condensation of the 6-amino group with an aldehyde or ketone to form an intermediate imine. The imine is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding N-alkylated quinoline derivative. wikipedia.org This method is highly versatile, allowing for the introduction of a wide variety of alkyl and arylalkyl substituents.
| Carbonyl Compound | Reducing Agent | Product Name Example |
| Formaldehyde | Sodium triacetoxyborohydride | Methyl 6-(methylamino)quinoline-4-carboxylate |
| Benzaldehyde | Sodium cyanoborohydride | Methyl 6-(benzylamino)quinoline-4-carboxylate |
| Acetone | Sodium triacetoxyborohydride | Methyl 6-(isopropylamino)quinoline-4-carboxylate |
The 6-amino group can be used to form new ring systems or to link the quinoline core to other aromatic moieties.
Diazo coupling involves a two-step sequence. First, the primary aromatic amine is converted into a diazonium salt through a process called diazotization. organic-chemistry.org This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt is an electrophile that can then react with an electron-rich aromatic compound (the coupling partner), such as a phenol (B47542) or an aniline, in an electrophilic aromatic substitution reaction. wikipedia.org This coupling reaction, which typically occurs at the para position of the coupling partner, produces a brightly colored azo compound, effectively linking the quinoline scaffold to another aromatic ring via an -N=N- bridge. wikipedia.org
Heterocycle annulation refers to the construction of a new ring fused to the existing quinoline framework. The 6-amino group, in conjunction with the adjacent C5 carbon, can participate in cyclization reactions to form polycyclic heteroaromatic systems. For instance, reactions analogous to the Skraup or Doebner-von Miller syntheses can be employed, where the aminoquinoline is reacted with α,β-unsaturated carbonyl compounds or their precursors (like glycerol) under acidic conditions to construct a new pyridine ring, leading to phenanthroline-type structures. rsc.org
Modifications at the Ester Functionality
The methyl ester at the C4 position is another key site for derivatization, primarily through nucleophilic acyl substitution reactions. These modifications allow for the introduction of various functional groups in place of the methoxy (B1213986) group of the ester.
One of the most fundamental transformations of the ester group is its hydrolysis to the corresponding carboxylic acid. This reaction can be carried out under either acidic or basic conditions.
Base-mediated hydrolysis (saponification) involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction produces the carboxylate salt, which upon subsequent acidification yields 6-aminoquinoline-4-carboxylic acid.
Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a strong acid (e.g., sulfuric acid) and water. This is a reversible process, and the equilibrium is driven towards the carboxylic acid product by using a large excess of water.
The resulting 6-aminoquinoline-4-carboxylic acid is a key intermediate itself, often used in subsequent amidation reactions facilitated by coupling agents. researchgate.net
The ester can be directly converted into amides or other esters without proceeding through the carboxylic acid intermediate.
Amidation (or aminolysis) is the reaction of the methyl ester with a primary or secondary amine to form a quinoline-4-carboxamide derivative. This reaction often requires elevated temperatures or catalysis to proceed efficiently. The resulting amides are generally more stable than the parent ester and offer a robust linkage for further analogue development. researchgate.net
Transesterification is the process of converting one ester into another. wikipedia.orgmasterorganicchemistry.com this compound can be converted to, for example, an ethyl or benzyl (B1604629) ester by reacting it with ethanol or benzyl alcohol, respectively, in the presence of an acid or base catalyst. organic-chemistry.org To ensure a high yield of the new ester, the alcohol reactant is often used as the solvent to drive the reaction equilibrium forward. wikipedia.org
| Reaction | Reagent | Catalyst | Product Type | Product Name Example |
| Amidation | Propylamine | Heat | Amide | 6-Amino-N-propylquinoline-4-carboxamide |
| Amidation | Morpholine | Heat | Amide | (6-Aminoquinolin-4-yl)(morpholino)methanone |
| Transesterification | Ethanol | Sulfuric Acid (H₂SO₄) | Ester | Ethyl 6-aminoquinoline-4-carboxylate |
| Transesterification | Benzyl alcohol | Sodium methoxide (B1231860) (NaOMe) | Ester | Benzyl 6-aminoquinoline-4-carboxylate |
Diversification of the Quinoline Ring System
The this compound scaffold serves as a versatile platform for the development of more complex molecular architectures. Its functional handles—the amino group, the ester, and the aromatic quinoline core—provide multiple avenues for derivatization. Strategies for diversifying this core structure are crucial for exploring structure-activity relationships in various chemical and biological contexts. These strategies primarily involve reactions that modify the quinoline ring itself through substitution or extend the framework through coupling reactions.
Electrophilic Aromatic Substitution Studies (e.g., Halogenation, Nitration)
Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing aromatic rings. wikipedia.org In the case of the quinoline system, the reaction is more complex than with simple benzene derivatives. The pyridine ring is electron-deficient and generally resistant to electrophilic attack, while the benzene ring is more reactive. reddit.com Electrophilic attack on the unsubstituted quinoline typically occurs at the C5 and C8 positions. reddit.com
The presence of the powerful activating amino group at the C6 position on the this compound core significantly influences the regioselectivity of these reactions. As an ortho-, para-directing group, the C6-amino substituent directs incoming electrophiles primarily to the C5 and C7 positions. The C5 position is sterically unhindered and electronically activated by the amino group, making it a primary site for substitution.
Halogenation: Direct halogenation of 6-aminoquinoline derivatives using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically results in substitution at the C5 position. The reaction proceeds under mild conditions, reflecting the activated nature of the substrate.
Nitration: Nitration of the 6-aminoquinoline scaffold must be conducted with care to avoid oxidation and the formation of polysubstituted products. The reaction, often using nitric acid in a sulfuric acid medium, is expected to yield the 5-nitro derivative as the major product due to the strong directing effect of the C6-amino group. The electron-withdrawing nature of the quinoline nitrogen and the C4-carboxylate group deactivates the ring system to some extent, but the activating effect of the amino group is dominant in determining the position of attack on the benzenoid ring.
| Reaction Type | Reagent(s) | Expected Major Product Position |
| Bromination | N-Bromosuccinimide (NBS) | C5 |
| Chlorination | N-Chlorosuccinimide (NCS) | C5 |
| Nitration | HNO₃ / H₂SO₄ | C5 |
Nucleophilic Aromatic Substitution Reactions on Activated Analogues
Nucleophilic aromatic substitution (SNAr) is less common on electron-rich aromatic systems unless a good leaving group is present at a position activated by a strong electron-withdrawing group. For the quinoline core, the nitrogen atom provides inherent activation, making the C2 and C4 positions susceptible to nucleophilic attack, particularly if they bear a leaving group like a halogen.
To utilize SNAr for the diversification of the this compound core, an activated analogue, such as a 2-chloro or 4-chloro derivative, would first be synthesized. However, direct functionalization of the existing core is more commonly achieved via other methods. SNAr is more frequently employed on related quinoline and quinazoline (B50416) systems where dihalo precursors are readily available. mdpi.comnih.gov For instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack consistently occurs at the C4 position with high regioselectivity. mdpi.comnih.gov This principle can be extended to quinoline systems, where a leaving group at C4 would be readily displaced by various nucleophiles such as amines, alcohols, or thiols.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for modifying the quinoline scaffold, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. acs.org These reactions typically begin with a halogenated derivative of this compound (e.g., a bromo or iodo derivative at the C5, C7, or C8 positions).
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction facilitates the formation of C-C bonds by coupling an organoboron reagent with an aryl halide. organic-chemistry.orgnih.gov A halogenated this compound can be coupled with a wide range of aryl or vinyl boronic acids or esters. This reaction is highly tolerant of various functional groups and is a key method for synthesizing biaryl structures. nih.gov For example, a 7-bromo-4-aminoquinoline derivative can be effectively coupled with different arylboronic acids to generate diverse 7-aryl substituted analogs. nih.gov
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkyne derivatives. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this to a halogenated this compound allows for the introduction of various alkynyl moieties, which can serve as handles for further transformations or as key structural elements in target molecules. The reactivity of the halide is a key factor, with iodides being more reactive than bromides. libretexts.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is exceptionally useful for diversifying the amino functionality on the quinoline core. For instance, a 6-bromoquinoline (B19933) derivative can be selectively aminated at the C6 position using various primary or secondary amines in the presence of a suitable palladium catalyst and ligand system. nih.govrsc.org This allows for the synthesis of a library of N-substituted 6-aminoquinoline derivatives. The reaction conditions can be optimized to achieve high yields even with challenging substrates. nih.gov
| Coupling Reaction | Reactants | Bond Formed | Key Catalyst/Reagents |
| Suzuki-Miyaura | Halo-quinoline + Boronic Acid/Ester | C(sp²)–C(sp²) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Sonogashira | Halo-quinoline + Terminal Alkyne | C(sp²)–C(sp) | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine Base |
| Buchwald-Hartwig | Halo-quinoline + Amine | C(sp²)–N | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) |
Synthesis of Polycyclic Systems Incorporating the Quinoline Core
Expanding the this compound framework into more complex polycyclic systems is a key strategy for developing novel chemical entities. This can be achieved through annulation reactions that build new rings onto the existing quinoline core or through macrocyclization to create large, ring-based architectures.
Annulation Reactions for Fused Heterocycles
Annulation reactions involve the construction of a new ring fused to the existing quinoline structure. The functional groups on the this compound can be exploited to initiate these ring-forming sequences. For example, the C6-amino group can act as a nucleophile to react with a suitably functionalized partner, leading to the formation of a new heterocyclic ring.
A common strategy involves the use of precursors like 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline, which can be diazotized and then coupled with active methylene (B1212753) compounds to construct novel tetracyclic systems. tandfonline.com This approach demonstrates how an amino group on a quinoline ring can be transformed to build complex fused heterocycles such as 10-amino- tandfonline.comrsc.orgchemrxiv.orgtriazino[4',3':1,5]pyrazolo[4,3-c]-quinolines. tandfonline.com Similarly, intramolecular C-H bond functionalization provides an efficient pathway for preparing multicyclic pyridines and quinolines from tethered alkene substrates. nih.gov
Bridged Systems and Macrocyclization Approaches
Macrocyclization involves linking two positions of the quinoline scaffold, either directly or with other molecular fragments, to form a large ring. Such macrocyclic structures can impart conformational rigidity and unique binding properties. researchgate.net
Research has demonstrated the successful macrocyclization of bis-indole quinolines, where linkers are attached to the quinoline core. rsc.org In one study, macrocycles were synthesized with linkers connecting to the C6 position of the quinoline amine, highlighting the feasibility of using this position as an anchor point for building macrocyclic structures. rsc.org The synthesis of these complex molecules often involves substantial development of synthetic methods, including amide bond formation or other coupling reactions to close the large ring. chemrxiv.org The resulting macrocycles, which embed the quinoline pharmacophore within a larger peptide or polyether backbone, have shown potential as selective ligands for complex biological targets. rsc.orgchemrxiv.org
Structure Activity Relationship Sar Studies of Derivatives Originating from Methyl 6 Aminoquinoline 4 Carboxylate
Design Principles for Modulating Biological Target Interactions
The quinoline (B57606) core, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a rigid and planar scaffold, providing a foundational structure for the spatial orientation of various functional groups. nih.gov In derivatives of quinoline-4-carboxylic acid, several regions have been identified as critical for modulating interactions with biological targets. nih.gov The design of new potential therapeutic agents often focuses on modifying this core to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Key design principles for derivatives of this scaffold include:
The C4-Carboxylic Acid Moiety: This group is frequently crucial for biological activity, often acting as a key hydrogen bond donor or acceptor, or as a metal-chelating group, anchoring the molecule within the active site of a target protein or enzyme. Studies have shown a strict requirement for the carboxylic acid or its corresponding salts at this position for certain biological activities. nih.gov
The C2-Position: This position is often a primary site for introducing diversity. The addition of bulky and hydrophobic substituents at C2 can significantly influence potency by accessing deep hydrophobic pockets within a target's binding site. nih.govfrontiersin.org
The C6-Amino Group: The amino group at the C6 position provides a vector for further modification and a critical point for hydrogen bonding interactions. Its basicity and nucleophilicity can be tuned by derivatization to optimize binding and cellular permeability.
The Benzo Portion of the Ring (Positions 5, 6, 7, 8): Substituents on the benzene ring portion of the quinoline nucleus, such as halogens (e.g., 6-fluoro or 7-chloro), can modulate the electronic properties of the entire ring system, influencing pKa, metabolic stability, and binding affinity. nih.govacs.orgpharmacy180.com The 7-chloro group, for instance, is considered optimal for certain antimalarial activities. pharmacy180.com
These principles guide the rational design of new molecules, where specific regions of the Methyl 6-aminoquinoline-4-carboxylate scaffold are systematically modified to achieve desired biological outcomes. nih.govmdpi.com
Impact of Substituent Variation on Binding Affinity and Selectivity
The systematic variation of substituents at different positions on the quinoline-4-carboxylate (B1235159) scaffold is a cornerstone of establishing a clear structure-activity relationship (SAR). Research on related quinoline-4-carboxamides in antimalarial drug discovery provides a powerful illustration of these principles, demonstrating how subtle changes can lead to dramatic shifts in potency. acs.org
For example, in a series of quinoline-4-carboxamides, modifications to the substituents at the R2 and R3 positions led to significant changes in their antiplasmodial activity (EC50). The initial focus on these positions revealed that both the nature of the substituent and its point of attachment were critical for efficacy. acs.org
| Compound | R² Substituent | R³ Substituent | EC₅₀ (nM) vs. P. falciparum (3D7) |
|---|---|---|---|
| 21 | -H | -NH(CH₂)₂-N-pyrrolidine | 14 |
| 25 | -H | -NH(CH₂)₃-N-morpholine | 68 |
| 26 | -H | -NH(CH₂)₂-N-morpholine | 150 |
| 27 | -H | -NH(CH₂)₄-N-morpholine | 4 |
| 46 | -CF₃ | -NH(CH₂)₂-N-morpholine | >1000 |
| 47 | -CH₃ cap on amide | -NH(CH₂)₂-N-pyrrolidine | 87 |
Key SAR observations from related studies include:
Linker Length at R³: Reducing the flexibility of the molecule by shortening the linker length of an aminoalkylmorpholine moiety at the R³ position from three carbons (compound 25) to two (compound 26) was tolerated but decreased potency. acs.org Conversely, extending the linker from three to four carbons (compound 27) resulted in a 17-fold improvement in antiplasmodial activity, highlighting an optimal length for target engagement. acs.org
Amide NH Group: The amide NH group itself can be vital for activity. Capping this nitrogen with a methyl group (compound 47) led to an 87-fold decrease in potency, suggesting it may act as a critical hydrogen bond donor. acs.org
Substituents at R²: The introduction of substituents at the R² position can have a profound impact. Replacing the hydrogen at R² with a trifluoromethyl group (-CF₃) as in compound 46, led to a more than 12-fold drop in potency compared to its unsubstituted analog, indicating that this position is sensitive to electronic and steric changes. acs.org
Ring Substituents: The substitution pattern on the quinoline ring itself is also a key determinant of activity. For instance, the 7-chloro group is often optimal for antimalarial quinolines, while a methyl group at position 3 can reduce activity. pharmacy180.com
These examples underscore the importance of methodical substituent variation to probe the steric, electronic, and hydrophobic requirements of the target's binding site, thereby guiding the optimization of lead compounds.
Conformational Analysis and Stereochemical Considerations in Ligand Design
Conformational Analysis: The flexibility of side chains attached to the this compound scaffold can allow the molecule to adopt numerous conformations. However, typically only one of these conformations, the "bioactive conformation," is responsible for effective binding to a biological target. Medicinal chemists often aim to reduce the conformational flexibility of a lead compound to lock it into this bioactive shape. This can improve binding affinity by reducing the entropic penalty of binding and can also enhance selectivity. acs.org An example of this principle is the shortening or extension of alkyl linkers in side chains to find an optimal length that best fits the target binding site. acs.org
Stereochemical Considerations: Stereochemistry plays a pivotal role in drug action because biological targets, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, different stereoisomers (enantiomers or diastereomers) of a drug candidate can exhibit vastly different potencies, metabolic profiles, and toxicities. researchgate.net
Target Binding: One enantiomer may fit perfectly into a binding site, while its mirror image may bind weakly or not at all. nih.gov
Cellular Uptake: Stereochemistry can also affect how a molecule is recognized and transported across cell membranes by stereospecific transport systems. nih.govresearchgate.net For example, studies on other chiral compounds have shown that only specific isomers display significant biological activity, suggesting that their uptake is mediated by stereoselective transport systems. nih.gov
Therefore, in the design of derivatives from this compound, if a chiral center is introduced, it is essential to synthesize and test each stereoisomer individually to determine which one possesses the desired therapeutic properties.
Scaffold Hopping and Bioisosteric Replacement Strategies
To optimize lead compounds, medicinal chemists often employ advanced strategies like scaffold hopping and bioisosteric replacement to improve a molecule's properties while retaining its essential binding features.
Scaffold Hopping: Scaffold hopping is a strategy that involves replacing the central core of a molecule—in this case, the quinoline ring—with a structurally different but functionally equivalent scaffold. rsc.orgunipa.it The goal is to discover new chemical classes with improved properties, such as enhanced potency, better pharmacokinetics, reduced toxicity, or novel intellectual property. unipa.it For instance, researchers have successfully used a scaffold hopping approach to replace an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) core with a 2-(quinolin-4-yloxy)acetamide scaffold to generate novel and potent inhibitors of Mycobacterium tuberculosis. nih.gov This demonstrates that the quinoline framework can serve as a successful replacement for other heterocyclic systems to achieve a desired biological effect.
Bioisosteric Replacement: Bioisosteric replacement is a more subtle strategy where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties (e.g., size, shape, electronic distribution). cambridgemedchemconsulting.comdrughunter.com This tactic is widely used to fine-tune a compound's characteristics, such as improving metabolic stability, altering solubility, enhancing binding affinity, or reducing toxicity. nih.govnih.gov
For a molecule like this compound, several bioisosteric replacements could be considered:
| Original Group | Potential Bioisosteres | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid Ester (-COOCH₃) | Tetrazole, Acylsulfonamide, 5-oxo-1,2,4-oxadiazole | To mimic the acidic properties of the hydrolyzed carboxylic acid while improving metabolic stability, cell permeability, and oral bioavailability. drughunter.comnih.gov |
| Amine (-NH₂) | -OH, -CH₃, -F | To probe the necessity of the hydrogen bond donating/accepting capability of the amine group and to modulate lipophilicity. cambridgemedchemconsulting.com |
| Phenyl ring (of Quinoline) | Pyridyl, Thiophene | To alter electronic properties, improve metabolic stability against oxidative metabolism, and explore different binding interactions. rsc.orgcambridgemedchemconsulting.com |
| Ether Linkage (-O-) (in derivatives) | Thioether (-S-), Methylene (B1212753) (-CH₂-), Amine (-NH-) | To modify bond angles, flexibility, and hydrogen bonding potential of a linker. cambridgemedchemconsulting.com |
By applying these strategies, chemists can systematically evolve the initial this compound structure into drug candidates with a more optimized profile for therapeutic use.
Mechanistic Investigations of Methyl 6 Aminoquinoline 4 Carboxylate Derived Compounds with Biological Targets
Enzyme Inhibition and Activation Mechanisms
The quinoline (B57606) core is a well-established pharmacophore known for its ability to interact with various enzymes. Derivatives of methyl 6-aminoquinoline-4-carboxylate have been specifically investigated for their potential to inhibit or activate key enzymes involved in physiological and pathological processes.
Studies on Coagulation Factor XIIa Inhibitors
Coagulation Factor XIIa (FXIIa) is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation. Its inhibition is a promising therapeutic strategy for the prevention of thrombosis without the associated bleeding risks of conventional anticoagulants. While direct studies on this compound derivatives are not extensively documented in publicly available research, the broader class of quinoline derivatives has shown significant promise as FXIIa inhibitors.
Research into quinoline-based FXIIa inhibitors often involves screening compound libraries to identify initial hits, followed by medicinal chemistry efforts to optimize their potency and selectivity. The inhibitory activity is typically assessed using in vitro chromogenic assays that measure the residual enzymatic activity of FXIIa in the presence of the test compound. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies to quantify the potency of the inhibitors.
For instance, studies on related quinoline scaffolds have identified compounds with micromolar to nanomolar inhibitory activity against FXIIa. Molecular docking studies on these quinoline derivatives have provided insights into their binding modes within the active site of FXIIa. These studies suggest that the quinoline core can form key interactions with amino acid residues in the S1 and S2 pockets of the enzyme, which are crucial for substrate recognition and catalysis. The substituents on the quinoline ring play a vital role in determining the potency and selectivity of these inhibitors. For example, the presence of specific functional groups can lead to enhanced binding affinity through hydrogen bonding, hydrophobic interactions, or electrostatic interactions with the enzyme's active site.
While specific data for this compound derivatives is limited in the context of FXIIa inhibition, the established activity of the broader quinoline class suggests that this scaffold is a promising starting point for the design of novel and selective FXIIa inhibitors. Further structure-activity relationship (SAR) studies are warranted to explore the potential of this specific compound class.
Table 1: Inhibitory Activity of Selected Quinoline Derivatives against Coagulation Factor XIIa
| Compound ID | Scaffold | Modification | FXIIa IC50 (µM) |
| Hypothetical-1 | This compound | - | Not Reported |
| Related Quinoline A | Quinoline | 2-Aryl substitution | 5.2 |
| Related Quinoline B | Quinoline | 4-Carboxamide modification | 1.8 |
| Related Quinoline C | Quinoline | 6-Amino group variation | 10.5 |
This table is illustrative and based on general findings for the broader quinoline class, as specific data for this compound derivatives is not available.
Exploration of Other Protease and Kinase Modulation
Beyond FXIIa, the versatility of the quinoline scaffold has prompted investigations into the modulation of other proteases and various protein kinases by derivatives of this compound. nih.gov The ability of these compounds to act as inhibitors of these enzyme families opens up therapeutic possibilities in areas such as oncology, inflammation, and infectious diseases. nih.gov
Protease Inhibition:
Quinoline-based compounds have been explored as inhibitors for a range of proteases beyond the coagulation cascade. For example, certain quinoline derivatives have been investigated as inhibitors of viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro), which is essential for viral replication. researchgate.net The mechanism of inhibition often involves the quinoline core binding to the active site of the protease, thereby preventing substrate access and subsequent cleavage. The specific substitutions on the quinoline ring are critical for achieving high potency and selectivity against the target protease.
Kinase Modulation:
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug discovery. nih.gov Quinoline derivatives have been extensively studied as kinase inhibitors, and several have been approved for clinical use. nih.gov
Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of various kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and cytosolic kinases (e.g., Src, Abl). nih.govgoogle.com The mechanism of action for these inhibitors is often competitive with ATP, the natural substrate for kinases. The quinoline scaffold can mimic the adenine (B156593) ring of ATP and bind to the ATP-binding pocket of the kinase. patentalert.com Modifications at the 4- and 6-positions of the quinoline ring, as in this compound, can be tailored to interact with specific amino acid residues within the kinase domain, thereby conferring selectivity for a particular kinase. For instance, the 6-amino group can be functionalized to form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
Structure-activity relationship (SAR) studies on quinoline-based kinase inhibitors have demonstrated that small modifications to the scaffold can have a significant impact on their inhibitory profile and selectivity. mdpi.com For example, the nature of the substituent at the 4-position can influence the compound's interaction with the gatekeeper residue of the kinase, a key determinant of inhibitor selectivity.
Table 2: Kinase Inhibitory Profile of Representative Quinoline Derivatives
| Compound Class | Target Kinase | Mechanism of Action | Reported IC50 Range |
| Quinoline-4-carboxamides | VEGFR-2 | ATP-competitive | 10-100 nM |
| 4-Anilinoquinolines | EGFR | ATP-competitive | 5-50 nM |
| Quinoline-based hybrids | Multiple Kinases | ATP-competitive | Varies |
This table summarizes general findings for quinoline derivatives as specific data for this compound derivatives is not extensively available.
Receptor Ligand Interactions and Signaling Pathway Modulation
The interaction of small molecules with cell surface and intracellular receptors is a fundamental mechanism for modulating cellular signaling pathways. Derivatives of this compound have been investigated for their ability to act as ligands for various receptors, thereby influencing downstream signaling events.
Chemokine Receptor Modulation and Cell Chemotaxis
Chemokine receptors are a family of G protein-coupled receptors (GPCRs) that play a critical role in directing the migration of immune cells, a process known as chemotaxis. nih.gov The modulation of chemokine receptor activity is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis. The quinoline scaffold has been identified as a privileged structure for the development of chemokine receptor antagonists.
Specifically, derivatives of quinoline have been investigated as antagonists of the CXCR4 receptor, which is involved in HIV entry into host cells and in the metastasis of several types of cancer. nih.govpatentalert.com While direct studies on this compound derivatives are limited, related tetrahydroquinoline-based compounds have been identified as potent CXCR4 antagonists. nih.gov
The proposed mechanism of action for these quinoline-based antagonists involves their binding to a pocket within the transmembrane domain of the CXCR4 receptor. This binding event allosterically prevents the binding of the natural chemokine ligand, CXCL12, or stabilizes the receptor in an inactive conformation, thereby blocking downstream signaling pathways that lead to cell migration. The structure-activity relationship studies of these compounds have highlighted the importance of the quinoline nitrogen and specific substitutions on the ring for potent antagonist activity. The 4-carboxamide moiety, as present in derivatives of the title compound, could potentially be modified to enhance interactions with the receptor binding pocket.
By inhibiting chemokine receptor function, these compounds can effectively block the directed migration of cells. This has significant therapeutic implications, for instance, in preventing the infiltration of inflammatory cells into tissues or in inhibiting the spread of cancer cells to distant organs.
Nuclear Receptor Binding and Transcriptional Regulation
Nuclear receptors are a class of ligand-activated transcription factors that regulate the expression of genes involved in a wide range of physiological processes, including metabolism, development, and immunity. The ability to modulate the activity of nuclear receptors with small molecules offers a powerful approach to treating various diseases.
The quinoline scaffold has been shown to interact with certain nuclear receptors. For example, a high-throughput screening study identified a quinoline tertiary alcohol as a modulator of the retinoic acid-related orphan receptor gamma t (RORγt). nih.gov RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Optimization of this initial hit led to the discovery of quinoline derivatives with improved inhibitory potency and inverse agonist properties. nih.gov
Furthermore, certain 4-amino-7-chloroquinoline compounds have been identified as activators of the nuclear receptor Nurr1. nih.gov Nurr1 plays a crucial role in the development and maintenance of dopaminergic neurons, and its activation is considered a potential therapeutic strategy for Parkinson's disease. These findings suggest that the quinoline core can serve as a scaffold for the design of ligands that bind to the ligand-binding domain of nuclear receptors, thereby modulating their transcriptional activity.
Interactions with Nucleic Acids and DNA-Modifying Enzymes
The ability of small molecules to interact with nucleic acids and the enzymes that modify them is a well-established mechanism for anticancer and antimicrobial agents. The planar aromatic nature of the quinoline ring system makes it an ideal candidate for intercalation into the DNA double helix.
Studies have shown that certain quinoline derivatives can bind to DNA, primarily through intercalation. This mode of binding involves the insertion of the planar quinoline ring between the base pairs of the DNA, leading to a distortion of the DNA structure. This distortion can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The substituents on the quinoline ring can further stabilize this interaction through hydrogen bonding or electrostatic interactions with the DNA backbone or the edges of the base pairs.
In addition to direct DNA binding, quinoline derivatives have also been investigated as inhibitors of DNA-modifying enzymes. Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and repair. Certain quinoline-based compounds have been shown to inhibit the activity of topoisomerases, leading to the accumulation of DNA strand breaks and cell death. The mechanism of inhibition often involves the stabilization of the covalent complex between the topoisomerase and DNA, preventing the re-ligation of the DNA strands.
While specific mechanistic studies on this compound derivatives in this area are not extensively reported, the known properties of the quinoline scaffold suggest that this class of compounds could be designed to target DNA and DNA-modifying enzymes. The 6-amino group and the 4-carboxylate ester could be modified to enhance DNA binding affinity or to interact with the active sites of DNA-modifying enzymes, offering a potential avenue for the development of novel therapeutic agents.
Cellular Uptake and Intracellular Distribution Mechanisms (Preclinical Models)
The cellular uptake and subsequent intracellular distribution of this compound and its derivatives are critical determinants of their biological activity. Preclinical studies, primarily utilizing in vitro cancer cell line models, have begun to elucidate the mechanisms by which these compounds enter cells and localize to specific organelles, thereby initiating their therapeutic effects. While specific data on this compound is limited, research on structurally related quinoline derivatives provides significant insights into these processes.
Studies on derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ), which share a similar quinoline core, indicate that these compounds effectively penetrate cancer cells and disrupt lysosomal function. nih.gov This lysosomotropic behavior is a common feature among quinoline-based compounds, which are weak bases that can become protonated and trapped within the acidic environment of the lysosome. nih.gov
The accumulation of these compounds within lysosomes leads to an impairment of their degradative function. nih.gov This is evidenced by an increase in lysosome membrane permeability (LMP) and the subsequent accumulation of ubiquitinated proteins, indicating a disruption of the autophagic flux. nih.gov While the precise transporters involved in the initial uptake of these quinoline derivatives have not been fully elucidated, their ability to cross cellular membranes and accumulate in acidic organelles is a key aspect of their mechanism of action.
Further research has utilized the fluorescent properties of some quinoline derivatives to visualize their intracellular localization. researching.cnnih.gov These studies often reveal a high degree of accumulation in intracellular vesicles, consistent with lysosomal or lipid droplet sequestration. researching.cn For instance, certain fluorescent quinoline probes have been specifically designed to label lipid droplets within HeLa cells, demonstrating the diverse intracellular targets of this class of compounds. researching.cn Some rhodium(III) complexes bearing quinoline–benzopyran ligands have even shown localization within the cell nucleus, suggesting that intracellular trafficking can be highly dependent on the specific structural modifications of the quinoline scaffold. rsc.org
The following table summarizes the key findings regarding the cellular uptake and intracellular effects of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives in preclinical cancer models, which may serve as a proxy for understanding the behavior of this compound derivatives.
| Feature | Observation in Preclinical Models | Implication |
| Cellular Penetration | CiQ derivatives effectively inhibit the proliferation of a broad spectrum of cancer cell lines, indicating efficient cellular uptake. nih.gov | The compounds are capable of crossing the plasma membrane to reach intracellular targets. |
| Intracellular Target | Treatment with CiQ derivatives leads to impaired lysosome function. nih.gov | The primary intracellular site of action appears to be the lysosome. |
| Mechanism of Action | Increased lysosome membrane permeability (LMP) and accumulation of ubiquitinated proteins are observed. nih.gov | The compounds disrupt lysosomal integrity and interfere with the autophagy pathway. |
| Signaling Pathway | CiQ derivatives activate the extracellular signal-regulated kinase (ERK) pathway, which is linked to the observed LMP and cytotoxicity. nih.gov | The intracellular accumulation triggers specific signaling cascades that contribute to cell death. |
It is important to note that while these findings for structurally similar compounds are informative, dedicated studies on the cellular uptake and intracellular distribution of this compound are necessary to confirm these mechanisms for this specific molecule.
Computational and Theoretical Studies on Methyl 6 Aminoquinoline 4 Carboxylate and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like Methyl 6-aminoquinoline-4-carboxylate. bohrium.com These methods allow for the detailed analysis of electronic structure and reactivity.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. bohrium.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity and lower stability. rsc.org
For 6-aminoquinoline (B144246) (6AQ), a core component of the target molecule, DFT studies have shown that the HOMO and LUMO are distributed over the entire molecule. bohrium.com The introduction of an amino group generally raises the HOMO energy level, making the molecule a better electron donor. cnr.it Conversely, an electron-withdrawing group like a methyl carboxylate at the 4-position would be expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby influencing the molecule's reactivity. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) scirp.org |
| 6-aminoquinoline | -5.58 | -1.52 | 4.06 | DFT/B3LYP/6-311G(d,p) bohrium.com |
| Cinnoline-4-carboxylic acid | -7.43 | -2.91 | 4.52 | DFT/B3LYP/6-311++G(d,p) ijastems.org |
This table presents data from studies on quinoline and its derivatives to infer the properties of this compound.
Prediction of Reaction Pathways and Transition States
Computational methods can be employed to predict the most likely pathways for chemical reactions by calculating the energies of reactants, products, and transition states. For quinoline derivatives, this is particularly relevant for understanding their synthesis and functionalization. mdpi.comnih.gov For instance, the functionalization of the quinoline ring can be directed to various positions depending on the substituents and reaction conditions. nih.gov
For this compound, several reaction pathways can be envisaged. The amino group at the 6-position is a nucleophilic site and can undergo reactions such as acylation or alkylation. The ester group at the 4-position is susceptible to hydrolysis or amidation. Furthermore, the quinoline nitrogen can act as a base or a nucleophile. Quantum chemical calculations can help determine the activation energies for these different potential reactions, thus predicting the most favorable reaction products under specific conditions.
Molecular Docking and Dynamics Simulations for Target Engagement
Molecular docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.netmdpi.com
Ligand-Protein Interaction Profiling
Molecular docking studies on various quinoline derivatives have revealed their potential to bind to a wide range of protein targets, including kinases, proteases, and DNA gyrase. mdpi.comnih.govbenthamdirect.com The nature of the interactions is highly dependent on the substitution pattern of the quinoline ring.
For this compound, the following interactions with a hypothetical protein active site can be predicted:
Hydrogen Bonding: The amino group at the 6-position can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the quinoline nitrogen can act as hydrogen bond acceptors.
π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. mdpi.com
Hydrophobic Interactions: The methyl group of the ester and the hydrocarbon backbone of the quinoline ring can form hydrophobic interactions with nonpolar residues.
Studies on similar compounds, such as quinoline-3-carboxamides, have shown that the quinoline nitrogen often forms a crucial hydrogen bond with the hinge region of kinases. mdpi.com
Binding Energy Calculations and Hotspot Identification
Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity between a ligand and a protein. mdpi.com These calculations can help in ranking potential drug candidates and identifying key residues ("hotspots") that contribute most significantly to the binding energy.
For quinoline derivatives targeting serine/threonine kinase STK10, binding free energies (ΔG_bind) have been calculated to be in the range of -13 to -21 kcal/mol, indicating favorable binding. mdpi.com The binding affinity of this compound to a specific target would depend on the complementarity of its structure and the binding site's topology and chemical environment. Hotspot residues would likely be those that can form the specific interactions mentioned above.
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thiopyrano[2,3-b]quinoline derivative | CB1a | -6.1 nih.gov | PHE A-15, ILE A-8, LYS A-7 nih.gov |
| Quinoline-8-sulfonamide derivative | PKM2 | -10.72 nih.gov | Not specified |
| Designed Quinoline Ligand 7 | STK10 | -20.93 (ΔGbind) mdpi.com | Asn A146, Ser A150, Ala A285 mdpi.com |
This table showcases binding energy data for various quinoline analogues to provide a comparative context for the potential binding affinity of this compound.
ADMET Prediction and Pharmacophore Modeling (excluding clinical outcomes)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and pharmacophore modeling are crucial early-stage steps in drug discovery to assess the drug-likeness of a compound. sciforschenonline.orgbenthamdirect.com
ADMET prediction for 4-aminoquinoline (B48711) derivatives suggests that many of these compounds adhere to Lipinski's "Rule of Five," indicating good potential for oral bioavailability. ucsf.edu Properties such as aqueous solubility, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes are key parameters evaluated. sciforschenonline.org For this compound, it is anticipated to have favorable drug-like properties, although specific predictions would require dedicated software. The presence of the polar amino and ester groups would influence its solubility and permeability.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for a quinoline-based inhibitor would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. For this compound, a hypothetical pharmacophore model would likely feature:
An aromatic ring feature corresponding to the quinoline core.
A hydrogen bond donor from the 6-amino group.
A hydrogen bond acceptor from the quinoline nitrogen and the carbonyl oxygen of the ester.
A potential hydrophobic feature from the methyl group.
Such models are instrumental in virtual screening campaigns to identify new molecules with similar biological activities. rsc.org
| ADMET Property | Predicted Value/Characteristic for Aminoquinoline Analogues |
|---|---|
| Molecular Weight | Generally compliant with Lipinski's Rule of Five (< 500 g/mol) ucsf.edu |
| LogP (Lipophilicity) | Within acceptable drug-like ranges ucsf.edu |
| Hydrogen Bond Donors | Typically 1-2 (e.g., from the amino group) ucsf.edu |
| Hydrogen Bond Acceptors | Typically 2-4 (e.g., from quinoline nitrogen and other substituents) ucsf.edu |
| Human Intestinal Absorption | Generally predicted to be good sciforschenonline.org |
| CYP2D6 Inhibition | Variable, some derivatives show inhibitory potential ucsf.edu |
This table summarizes predicted ADMET properties for aminoquinoline analogues, providing a basis for estimating the profile of this compound.
QSAR Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent and selective molecules. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties.
In a typical QSAR study for a series of this compound analogues, the structural features of the molecules are quantified using a variety of molecular descriptors. These descriptors can be broadly categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others. The biological activity, often expressed as the concentration required to elicit a certain biological response (e.g., IC50 or EC50), is the dependent variable in the QSAR equation.
Statistical methods such as Multiple Linear Regression (MLR) are then used to develop a mathematical model that relates the molecular descriptors (independent variables) to the biological activity. The goal is to create a statistically robust model with high predictive power, which can then be used to estimate the activity of newly designed, unsynthesized analogues.
Research Findings in QSAR of Quinoline Analogues
While specific QSAR studies on this compound are not extensively documented in publicly available literature, a wealth of research on analogous quinoline derivatives provides a strong basis for predicting which structural modifications would be most influential. For instance, QSAR studies on 4-aminoquinoline derivatives have been crucial in the development of antimalarial agents. researchgate.net These studies have often highlighted the importance of the substituent at the 7-position and the nature of the side chain at the 4-amino group in determining the activity against Plasmodium falciparum. researchgate.net
Similarly, research on quinoline-4-carboxylic acid derivatives has identified key structural features for other biological activities, such as anti-inflammatory and anticancer effects. nih.gov These studies often point to the significance of electronic and steric properties of substituents on the quinoline ring. For analogues of this compound, QSAR models would likely investigate the impact of modifying the amino group at the 6-position and the ester group at the 4-position, in addition to substitutions on the benzene (B151609) portion of the quinoline ring.
A hypothetical QSAR study on a series of this compound analogues might reveal the following relationships:
| Analogue | R1 (at C6-NH) | R2 (at C4-COOR) | LogP | Electronic Descriptor (e.g., Hammett constant of R1) | Steric Descriptor (e.g., Molar Refractivity of R2) | Predicted Biological Activity (e.g., pIC50) |
|---|---|---|---|---|---|---|
| 1 | -H | -CH3 | 2.1 | 0.00 | 5.65 | 5.8 |
| 2 | -COCH3 | -CH3 | 1.9 | 0.50 | 5.65 | 6.5 |
| 3 | -H | -CH2CH3 | 2.5 | 0.00 | 10.30 | 6.1 |
| 4 | -NO2 | -CH3 | 2.3 | 0.78 | 5.65 | 4.9 |
| 5 | -NH2 | -CH2CH3 | 1.8 | -0.66 | 10.30 | 6.9 |
The generated QSAR model from such data might take the form of a linear equation:
pIC50 = β₀ + β₁(LogP) + β₂(Electronic Descriptor) + β₃(Steric Descriptor)
Where β₀, β₁, β₂, and β₃ are regression coefficients determined from the statistical analysis. A positive coefficient for a descriptor would indicate that an increase in its value leads to an increase in biological activity, while a negative coefficient would suggest the opposite. For instance, if β₂ is positive, it would imply that electron-withdrawing groups at the 6-amino position enhance the activity.
The predictive power of the QSAR model is assessed using various statistical parameters, such as the coefficient of determination (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. Cross-validation techniques, like the leave-one-out (LOO) method, are also employed to evaluate the model's robustness and prevent overfitting.
Advanced Analytical Research Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Spectroscopic methods are indispensable for the detailed structural elucidation of methyl 6-aminoquinoline-4-carboxylate, providing insights far beyond simple identification.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula and assessing purity. Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. acs.org
Illustrative HRMS Data for a Quinoline (B57606) Carboxylate Derivative:
| Parameter | Observed Value | Theoretical Value | Deviation (ppm) | Molecular Formula |
| [M+H]⁺ | 202.0865 | 202.0868 | -1.5 | C₁₂H₁₂NO₂ |
This table represents hypothetical data for a related quinoline derivative to illustrate the precision of HRMS.
While one-dimensional Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides fundamental structural information, complex quinoline derivatives often require advanced two-dimensional (2D) NMR techniques for unambiguous signal assignment. acs.orgresearchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal in establishing the connectivity of atoms within the molecule. nih.govuncw.edu
COSY: Identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of adjacent protons in the quinoline and substituent groups. For substituted quinolines, COSY is essential for distinguishing between the protons on the benzene (B151609) and pyridine (B92270) rings. acs.orgacs.org
HSQC: Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC: Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the position of substituents like the amino and carboxylate groups on the quinoline scaffold. uncw.edu
Typical ¹H NMR Chemical Shift Ranges for Substituted Quinolines:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 9.0 | d |
| H-3 | 7.3 - 7.8 | d |
| H-5 | 7.8 - 8.2 | d |
| H-7 | 7.4 - 7.7 | dd |
| H-8 | 7.9 - 8.3 | d |
| -NH₂ | 4.0 - 6.0 | br s |
| -OCH₃ | 3.8 - 4.0 | s |
This table is a generalized representation based on data for various substituted quinolines. nih.govuncw.edu
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. researchgate.net
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, C-O stretching, and various vibrations associated with the aromatic quinoline ring. scialert.netnih.govmdpi.com
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for analyzing the skeletal vibrations of the quinoline ring. researchgate.netacs.org
Characteristic Vibrational Frequencies for Key Functional Groups:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Carbonyl (C=O) | Stretch | 1700 - 1730 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Ester (C-O) | Stretch | 1100 - 1300 |
This table is based on general spectroscopic principles and data from related quinoline compounds. researchgate.netscialert.netnih.gov
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. asianjpr.com A typical method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.govsielc.com
Key aspects of HPLC method development include: asianjpr.com
Column Selection: A C18 column is often the first choice for separating moderately polar compounds. nih.gov
Mobile Phase Optimization: The ratio of aqueous buffer to organic solvent is adjusted to achieve optimal retention and resolution. The pH of the buffer can be critical for ionizable compounds like aminoquinolines. researchgate.net
Detector Selection: A UV detector is commonly used, with the detection wavelength set to a λmax of the quinoline chromophore to ensure high sensitivity. nih.gov
Validation: The developed method must be validated for linearity, accuracy, precision, specificity, and robustness according to established guidelines.
Example HPLC Method Parameters for a Quinoline Derivative:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
This is a representative method based on the analysis of similar 8-aminoquinoline (B160924) derivatives. nih.gov
Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is challenging. However, GC-MS can be employed after derivatization to convert the polar amino and potentially the carboxylate group into more volatile and thermally stable moieties. jfda-online.com
Common derivatization strategies include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the primary amine. thermofisher.com
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can react with the amino group to form a less polar amide. researchgate.net
The resulting derivatives can then be separated on a standard non-polar GC column and detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern. nih.gov
Illustrative GC-MS Parameters for a Derivatized Amino Compound:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Gradient from 100 °C to 300 °C |
| MS Detector | Electron Ionization (EI), Scan Mode |
This table outlines typical conditions for the GC-MS analysis of derivatized polar compounds.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages such as high speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). selvita.comresearchgate.net The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced backpressure. chromatographyonline.com
For chiral separations, SFC is typically paired with a chiral stationary phase (CSP). chromatographyonline.com The choice of CSP is critical for achieving enantiomeric resolution. chromatographyonline.com While hundreds of CSPs have been developed, polysaccharide-based and quinine- or quinidine-derived anion-exchanger CSPs are commonly employed. chromatographyonline.comresearchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector on the stationary phase. researchgate.net Modifiers, such as alcohols (methanol, ethanol), and additives are often added to the CO2 mobile phase to enhance selectivity and improve peak shape. chromatographyonline.com
Although no specific application of SFC for the chiral separation of this compound has been reported, the general principles of the technique would apply. A hypothetical method development would involve screening various chiral stationary phases and optimizing mobile phase composition (co-solvent percentage, type and concentration of additives), back pressure, and temperature to achieve baseline separation of its potential enantiomers.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases did not yield a specific crystal structure for this compound. However, the structures of several related quinoline carboxylate derivatives have been determined. For instance, the crystal structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has been reported, revealing a planar quinoline ring system with the phenyl ring twisted out of this plane. nih.govresearchgate.net Another related structure, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, shows a crystal structure stabilized by various hydrogen bonds and C-H···π interactions. researchgate.net
Should single crystals of this compound be grown, X-ray diffraction analysis would provide invaluable data. The resulting structural information would confirm its molecular geometry, identify intramolecular and intermolecular interactions (such as hydrogen bonding involving the amino group), and describe its crystal packing arrangement. This data is crucial for understanding its physicochemical properties and for computational modeling studies.
A hypothetical data table for the crystallographic analysis of this compound is presented below, based on typical parameters reported for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C11H10N2O2 |
| Formula Weight | 202.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 7.8 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 985 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.36 |
| Absorption Coeff. (mm⁻¹) | 0.10 |
| F(000) | 424 |
Future Directions and Emerging Research Avenues
Integration into Advanced Drug Discovery Platforms
The structural attributes of Methyl 6-aminoquinoline-4-carboxylate make it an ideal scaffold for modern drug discovery campaigns, which increasingly rely on high-throughput and data-driven methodologies.
High-Throughput Screening (HTS) Libraries: The compound serves as an excellent starting point for the generation of diverse chemical libraries. The amino and ester functionalities are amenable to a wide range of chemical modifications, allowing for the rapid synthesis of numerous analogs. These libraries can be subjected to HTS to identify hit compounds against a multitude of biological targets. The quinoline (B57606) core itself is a "privileged structure," known to bind to various protein targets, thereby increasing the probability of finding active molecules within these libraries. researchgate.netrsc.org
Fragment-Based Drug Discovery (FBDD): The relatively small and rigid structure of this compound makes it suitable for use in FBDD. In this approach, small molecular fragments are screened for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. The quinoline core can serve as the initial fragment, with subsequent chemical modifications guided by structural biology data (e.g., X-ray crystallography) to enhance binding affinity and selectivity. researchgate.net
Phenotypic Screening: The quinoline-4-carboxamide series, closely related to the title compound, was identified through phenotypic screening against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netfigshare.com This highlights the potential for derivatives of this compound to be evaluated in cell-based or organism-based screens to discover compounds with desired physiological effects, even without a preconceived biological target.
The integration of this scaffold into these advanced platforms can accelerate the identification of novel therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. rsc.orgfrontiersin.org
Application in Supramolecular Chemistry and Materials Science
The distinct functional groups of this compound offer significant potential for its use as a tectonic unit in the construction of novel supramolecular assemblies and functional materials.
Metal-Organic Frameworks (MOFs): The compound possesses both a nitrogen-containing heterocycle and a carboxylate group, which are excellent coordinating sites for metal ions. This makes it a prime candidate for use as an organic linker in the synthesis of MOFs. nih.govnih.govmdpi.com By selecting appropriate metal nodes, it is possible to construct porous, crystalline materials with tailored properties. The amino group can be used to further functionalize the pores of the MOF, potentially enhancing selectivity for gas sorption (e.g., CO2 capture) or providing catalytic sites. researchgate.net Furthermore, the inherent fluorescence of the quinoline moiety could lead to the development of luminescent MOFs for sensing applications. nih.govnih.gov
Conductive Polymers: Polyaniline and its derivatives are well-known conductive polymers. nih.govrsc.org The aminoquinoline structure can be considered an analog of the aniline (B41778) repeating unit. By polymerizing derivatives of this compound, it may be possible to create novel conductive polymers with unique electronic and photophysical properties. The quinoline ring system could enhance π-stacking interactions between polymer chains, potentially improving charge transport. Such materials could find applications in flexible electronics, sensors, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net
Supramolecular Gels and Liquid Crystals: The planar quinoline ring is capable of π-π stacking, while the amino group and carboxylate can participate in hydrogen bonding. These non-covalent interactions are the driving forces for the self-assembly of molecules into higher-order structures. Judicious chemical modification of the core structure could lead to the formation of stimuli-responsive supramolecular gels or liquid crystalline phases with applications in areas such as controlled release and display technologies. frontiersin.org
Table 1: Potential Applications in Materials Science
| Material Type | Key Functional Groups | Potential Properties & Applications |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Quinoline Nitrogen, Carboxylate | Gas storage (CO2), catalysis, chemical sensing (fluorescence-based) |
| Conductive Polymers | Amino Group, Quinoline Ring | Flexible electronics, organic photovoltaics, sensors |
| Supramolecular Assemblies | Amino Group, Carboxylate, Quinoline Ring | Drug delivery, stimuli-responsive materials, liquid crystals |
Development of Novel Analytical Probes and Research Tools
Quinoline and its derivatives are well-known for their fluorescent properties, making them valuable components in the design of chemical sensors and biological probes. nih.govnih.gov
Fluorescent Chemosensors: The fluorescence of the quinoline core is often sensitive to its local environment. This solvatochromic effect can be exploited to create probes that report on the polarity of their surroundings, such as lipid droplets within cells. nih.gov this compound can serve as the core fluorophore for such sensors. The amino group and the methyl ester provide convenient handles for chemical modification, allowing for the attachment of specific recognition elements (e.g., chelators for metal ions or binding motifs for biomolecules). This would enable the development of highly selective and sensitive fluorescent probes for detecting specific analytes in complex biological or environmental samples. nih.govresearchgate.net For example, derivatization of the amino group could yield probes for detecting metal ions like Zn2+ or environmentally relevant nitro-phenolic compounds. nih.govnih.gov
Biological Imaging Agents: By attaching targeting moieties, derivatives of this compound could be directed to specific organelles or cell types for fluorescence imaging. The inherent ability of some aminoquinolines to accumulate in acidic organelles like lysosomes could be harnessed for studying cellular processes. rsc.org The development of probes with environment-sensitive fluorescence ("push-pull" systems) can provide information about cellular microenvironments. nih.gov
Mechanism-Based Probes: The reactivity of the quinoline scaffold can be tuned to create mechanism-based probes that form a covalent bond with their target, allowing for the specific labeling and identification of enzymes or other proteins in living cells.
Table 2: Characteristics for Analytical Probe Development
| Feature | Relevance to this compound | Potential Application |
|---|---|---|
| Intrinsic Fluorescence | The quinoline ring system is a known fluorophore. | Core scaffold for fluorescent sensors. |
| Reactive Handles | The amino (-NH2) and ester (-COOCH3) groups allow for easy chemical modification. | Attachment of specific recognition units for analytes (e.g., metal ions, biomolecules). |
| Environmental Sensitivity | The fluorescence properties can change based on solvent polarity. | Probes for imaging non-polar environments like lipid droplets in cells. |
| Biocompatibility | Quinoline derivatives have been extensively used in drug development. | Development of probes for live-cell imaging with potentially low toxicity. |
Machine Learning and AI in Predictive Chemistry for Quinolone Derivatives
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes, thereby accelerating the design-make-test-analyze cycle.
Predictive ADMET Modeling: A significant hurdle in drug discovery is the high attrition rate of compounds due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models can be trained on large datasets of known compounds to predict the ADMET profiles of novel quinoline derivatives before they are synthesized. This in silico screening allows chemists to prioritize compounds with a higher likelihood of success, saving significant time and resources.
Bioactivity Prediction and Target Identification: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of new derivatives based on their chemical structure. Furthermore, AI tools can analyze the structural features of this compound and its analogs to predict potential biological targets, suggesting new therapeutic applications for this class of compounds.
Generative Models for de Novo Design: Advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used for the de novo design of novel molecules. nih.gov By providing the this compound scaffold as a starting point and defining a desired property profile (e.g., high potency against a specific kinase, good oral bioavailability), these models can generate novel chemical structures that are optimized for the desired function. researchgate.net This AI-driven approach can explore chemical space more efficiently than traditional methods, leading to the discovery of innovative drug candidates.
The synergy between computational modeling and experimental synthesis will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in both medicine and materials science.
Q & A
Q. What synthetic routes are commonly employed for Methyl 6-aminoquinoline-4-carboxylate?
this compound can be synthesized via:
- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in an alkaline medium (e.g., sodium acetate) to form quinoline scaffolds .
- Cyclization Strategies : For example, reacting chloroacetyl intermediates with AlCl₃ in 1,2-dichlorobenzene at elevated temperatures (378 K), followed by purification via recrystallization (e.g., ethanol) .
- Functional Group Modifications : Selective protection/deprotection of amino and carboxylate groups to optimize regioselectivity.
| Method | Conditions | Yield | Characterization |
|---|---|---|---|
| Pfitzinger Reaction | Alkaline medium, 120°C, 6h | ~65% | NMR, IR, MS |
| AlCl₃ Cyclization | 1,2-Dichlorobenzene, 378 K, 5h | 73% | X-ray, GC-MS, Elemental Analysis |
Q. How is this compound characterized spectroscopically?
Key techniques include:
Q. What safety precautions are recommended for handling this compound?
While direct safety data for this compound is limited, structurally similar quinoline derivatives (e.g., Methyl 2-acetamidoquinoline-6-carboxylate) are classified as:
- Acute Toxicity (Category 4) : Oral, dermal, and inhalation hazards .
- Handling : Use fume hoods, PPE (gloves, lab coats), and avoid dust formation. Store in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How can structural ambiguities (e.g., isomerism) be resolved in this compound derivatives?
- X-ray Crystallography : Use programs like SHELXL or ORTEP-3 to determine absolute configuration. For example, C–H···π interactions and hydrogen-bonding networks can resolve cis/trans isomerism .
- Dynamic NMR : Monitor temperature-dependent spectral changes to identify rotational barriers in flexible substituents.
Q. What strategies optimize synthetic yield and purity for large-scale production?
- Continuous Flow Reactors : Enhance reaction homogeneity and scalability .
- Automated Purification : Combines crystallization with chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .
- DoE (Design of Experiments) : Statistical optimization of parameters (temperature, solvent ratio, catalyst loading) to maximize yield.
Q. How do computational methods aid in predicting biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
